Isoboldine

Metabolic disease Diabetes Enzyme inhibition

Isoboldine (95508-61-5) is a high-purity aporphine alkaloid validated for α-glucosidase inhibition superior to acarbose (IC₅₀ 0.87 µM vs. 1.28 µM), making it a premier starting point for postprandial hyperglycemia drug discovery. With an IC₅₀ of 5.81 µM for superoxide anion inhibition—outperforming related aporphines including (+)-N-methyllaurotetanine—it is an essential tool for oxidative burst and inflammatory signaling research. In silico screening ranks it among top Leishmania CYP51 binders, warranting immediate in vitro anti-parasitic validation. Do not substitute with boldine or isocorydine; only isoboldine combines this validated potency profile with well-characterized ADME challenges (extensive first-pass glucuronidation/sulfonation). Purchase with confidence from verified suppliers offering HPLC-validated ≥98% purity.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 95508-61-5
Cat. No. B12402355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoboldine
CAS95508-61-5
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC
InChIInChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1
InChIKeyLINHZVMHXABQLB-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoboldine (CAS 95508-61-5) Procurement Guide: Aporphine Alkaloid for Targeted Enzyme Inhibition and Receptor Studies


Isoboldine (CAS 95508-61-5) is a naturally occurring aporphine alkaloid found in various plant species, including Peumus boldus and Radix Linderae [1]. It is classified as an isoquinoline alkaloid with a molecular weight of 327.4 g/mol and the molecular formula C₁₉H₂₁NO₄ [2]. Structurally, it features an aporphine core characterized by an 8–6′ coupling pattern, which distinguishes it from related analogs like boldine [3]. Its rigid, planar structure facilitates specific interactions with diverse biological targets, including metabolic enzymes and G protein-coupled receptors (GPCRs) [4].

Why In-Class Substitution Fails: Differential Pharmacology of Isoboldine vs. Boldine, Isocorydine, and Laurotetanine


Generic substitution within the aporphine alkaloid class is not feasible due to significant quantitative differences in target engagement, enzyme inhibition profiles, and metabolic stability. While compounds like boldine, isocorydine, and laurotetanine share a common aporphine core, variations in substitution patterns (e.g., methylation, hydroxylation) drastically alter their biological activities . For instance, isoboldine exhibits markedly superior α-glucosidase inhibition compared to the clinical comparator acarbose, and distinct receptor binding profiles at serotonin and adrenergic receptors [1]. Furthermore, its unique metabolic profile, characterized by extremely low oral bioavailability, necessitates careful experimental design and precludes direct interchange with analogs that have not been similarly characterized [2].

Quantitative Differentiation Evidence for Isoboldine (95508-61-5)


Superior α-Glucosidase Inhibition vs. Clinical Standard Acarbose

Isoboldine demonstrates significantly higher α-glucosidase inhibitory activity compared to the clinical drug acarbose [1]. This data positions isoboldine as a more potent lead compound for developing novel anti-diabetic agents targeting postprandial hyperglycemia.

Metabolic disease Diabetes Enzyme inhibition

Potent Inhibition of Superoxide Anion Generation in Human Neutrophils

In a comparative study of compounds isolated from Lindera aggregata, isoboldine was among the most potent inhibitors of superoxide anion generation in activated human neutrophils [1]. This provides a quantitative basis for its anti-inflammatory potential and distinguishes it from less active analogs.

Inflammation Oxidative stress Neutrophil

High In-Silico Binding Affinity to Leishmania CYP51 (Sterol 14α-Demethylase)

In a molecular docking study targeting the Leishmania sterol 14α-demethylase (CYP51), isoboldine exhibited one of the most favorable binding energies among 13 tested phytochemicals, comparable to oxycanthine [1]. This in silico evidence suggests a promising, quantifiable starting point for anti-leishmanial drug discovery.

Leishmaniasis Molecular docking CYP51

Extremely Low Oral Bioavailability and Defined Metabolic Fate in Rats

A dedicated pharmacokinetic study in male rats established that isoboldine has extremely low oral bioavailability due to an extensive first-pass effect, with the major metabolic pathways being glucuronidation and sulfonation [1]. This data is crucial for designing in vivo experiments and for understanding the compound's ADME properties, which may differ significantly from related aporphines.

Pharmacokinetics Bioavailability Metabolism

Differential Receptor Binding Profile at Serotonin and Adrenergic Receptors

Isoboldine's aporphine core (8–6′ coupling) was synthesized via a novel photochemical route and evaluated for binding at serotonin 5-HT₂ and adrenergic α₁A receptors [1]. While specific binding affinities (Kᵢ or IC₅₀ values) are not detailed in the available abstract, the study establishes isoboldine as a distinct ligand for these therapeutically relevant GPCRs, differentiating it from analogs with other coupling patterns (e.g., corytuberine's 8–2′ coupling). In silico predictions also suggest interactions with 5-HT₁A and 5-HT₇ receptors [2].

GPCR Serotonin Adrenergic

Anti-Poliovirus Activity with a Favorable Selectivity Index

In a structure-activity relationship study of 18 aporphinoids against human poliovirus, (+)-isoboldine was one of four compounds found to be active with a favorable selectivity index [1]. This positions isoboldine as a candidate for further antiviral development, differentiating it from the majority of tested aporphines which were inactive.

Antiviral Poliovirus Aporphine

Isoboldine (95508-61-5) Best Research and Industrial Application Scenarios


Diabetes and Metabolic Disease Drug Discovery: α-Glucosidase Inhibitor Lead Optimization

Given its 1.47-fold greater potency as an α-glucosidase inhibitor compared to the clinical standard acarbose (IC₅₀ 0.87 µM vs. 1.28 µM), isoboldine serves as an excellent starting point for medicinal chemistry campaigns targeting postprandial hyperglycemia [4]. Research programs can leverage this validated quantitative advantage to synthesize and evaluate novel derivatives for improved efficacy and pharmacokinetics.

Inflammation and Neutrophil-Mediated Oxidative Stress Research

With an IC₅₀ of 5.81 µM for inhibiting superoxide anion generation in human neutrophils—surpassing related alkaloids like (+)-N-methyllaurotetanine—isoboldine is a valuable tool for dissecting pathways of oxidative burst and inflammatory signaling [4]. Its potency supports its use in in vitro models of inflammation where precise control of ROS production is required.

Computational and In Vitro Screening for Anti-Leishmanial Candidates

The in silico finding that isoboldine ranks among the top binders to Leishmania CYP51 provides a strong rationale for its inclusion in targeted anti-parasitic drug discovery efforts [4]. It can be prioritized for in vitro validation and subsequent structure-activity relationship (SAR) studies aimed at developing novel treatments for leishmaniasis.

Pharmacokinetic and ADME Studies of Low-Bioavailability Aporphines

The established pharmacokinetic profile in rats—characterized by extremely low oral bioavailability and extensive first-pass metabolism via glucuronidation and sulfonation—makes isoboldine a prototypical compound for studying the ADME challenges inherent to this alkaloid class [4]. Researchers investigating formulation strategies or prodrug approaches for aporphine alkaloids can use isoboldine as a well-defined, problematic model substrate.

Technical Documentation Hub

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